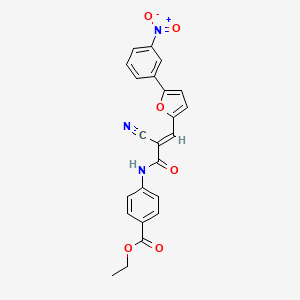

![molecular formula C20H17ClN6O2 B2844032 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide CAS No. 881073-25-2](/img/structure/B2844032.png)

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

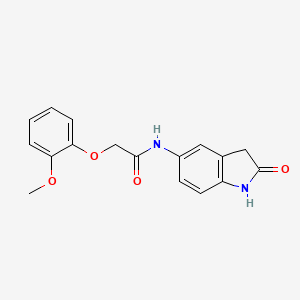

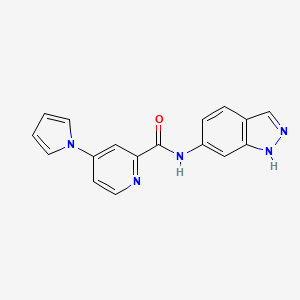

The compound “N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring. Attached to this core are a 3-chloro-4-methylphenyl group and a 4-methoxybenzohydrazide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core would likely contribute to the rigidity of the molecule, while the phenyl and benzohydrazide groups could potentially participate in various intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzohydrazide group could potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves several steps, starting from basic reactants to yield compounds with potential biological activities. For instance, derivatives synthesized through the reaction of pyrazoloxazine with hydroxylamine hydrochloride, urea, and other reactants showed significant anticancer activities. Notably, a specific derivative displayed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, emphasizing its potential as an anticancer agent (Abdellatif et al., 2014).

Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone and other compounds yielded pyrazolo[1,5-a]pyrimidine derivatives. These synthesized compounds were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential use in developing cancer treatments (Hassan et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For example, novel oxadiazoles synthesized from substituted-benzoic acid showed significant antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents (Rai et al., 2009). Additionally, substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives were synthesized and found to possess significant anti-inflammatory activities, highlighting their potential use in developing anti-inflammatory drugs (Fahmy et al., 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to have pharmacological potential as antiviral, antimicrobial, and antitumor agents . They have also been associated with the treatment of Parkinson’s disease and various types of cancer .

Mode of Action

It is known that pyrazolo[3,4-d]pyrimidines can interact with their targets to inhibit their function, which can lead to various downstream effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways related to their targets .

Pharmacokinetics

The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the c-cl bond .

Result of Action

Compounds with similar structures have demonstrated good to moderate anticancer activity, most notably against renal cancer cell lines .

Action Environment

It is known that the stability of similar compounds can be affected by factors such as temperature and the presence of water .

Direcciones Futuras

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug candidate, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

Propiedades

IUPAC Name |

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O2/c1-12-3-6-14(9-17(12)21)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)13-4-7-15(29-2)8-5-13/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLVOFGLKUSXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843958.png)

![2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2843959.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)picolinamide](/img/structure/B2843963.png)

![1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843969.png)